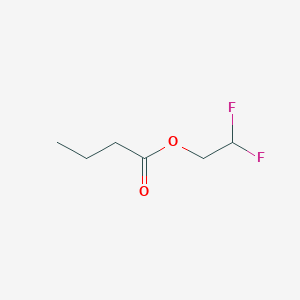
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is a synthetic compound that belongs to the class of bicyclic piperazine derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and central nervous system effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of N-substituted piperazine derivatives
Scientific Research Applications
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its effects on the central nervous system, including potential use as an analgesic or anesthetic.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In the central nervous system, it may modulate neurotransmitter receptors, leading to analgesic or anesthetic effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to involve inhibition of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(p-Chlorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- 2-(4-(p-Methylphenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
Uniqueness
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins.
Properties
CAS No. |
36524-92-2 |
|---|---|
Molecular Formula |
C19H26ClFN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-ium-1-yl]bicyclo[3.3.1]nonan-9-one;chloride |
InChI |
InChI=1S/C19H25FN2O.ClH/c20-15-5-7-16(8-6-15)21-10-12-22(13-11-21)18-9-4-14-2-1-3-17(18)19(14)23;/h5-8,14,17-18H,1-4,9-13H2;1H |
InChI Key |
OOULBTMKLXHIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)[NH+]3CCN(CC3)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


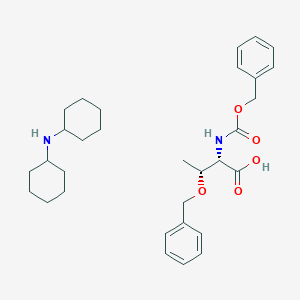
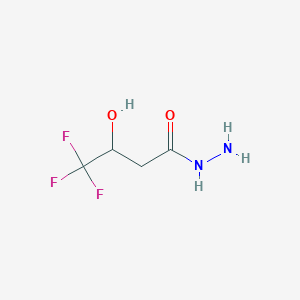
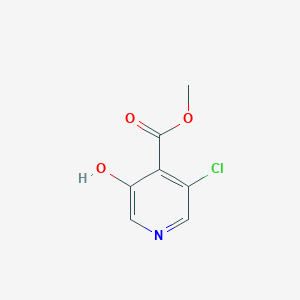
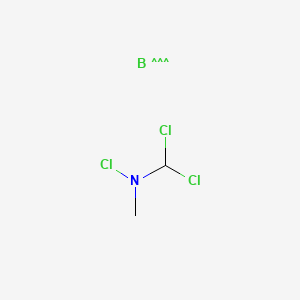
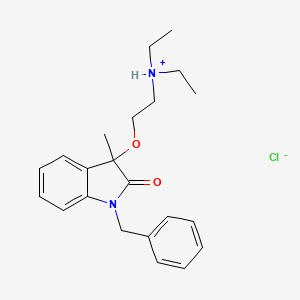
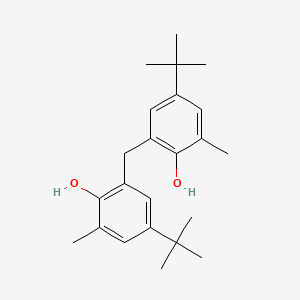
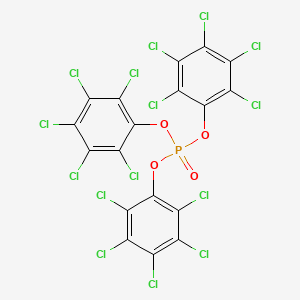

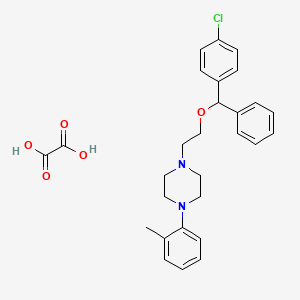

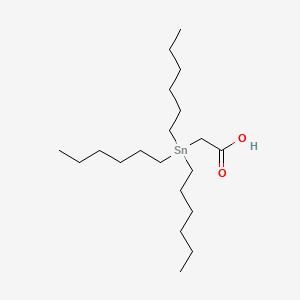
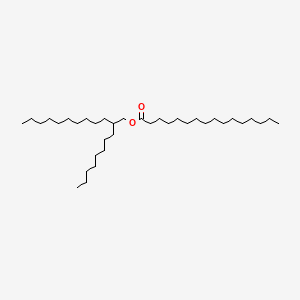
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
